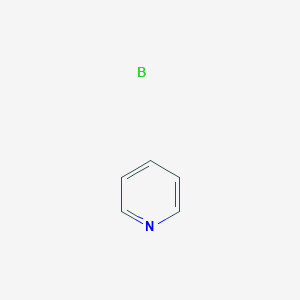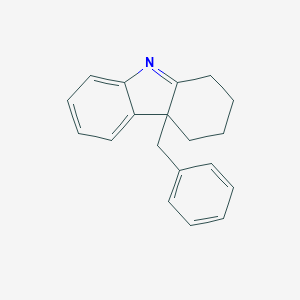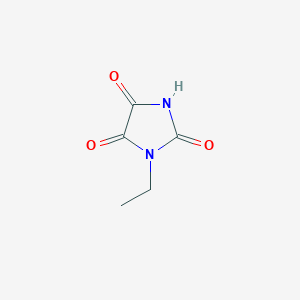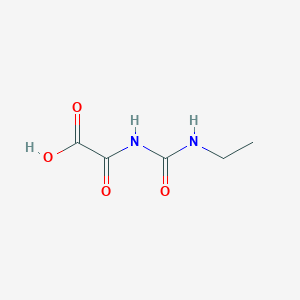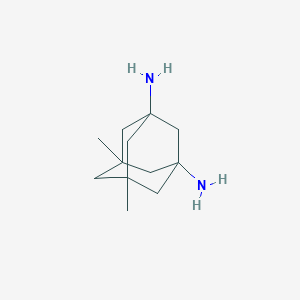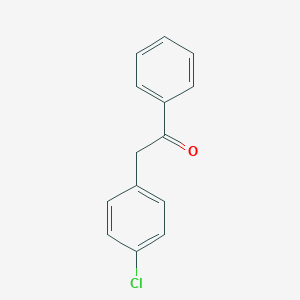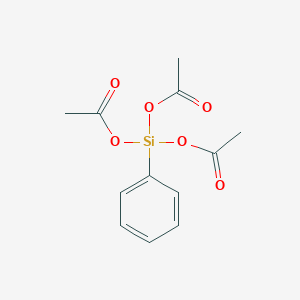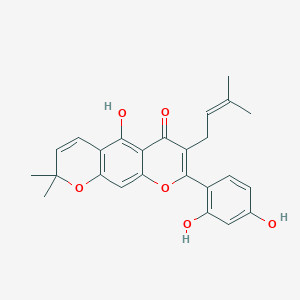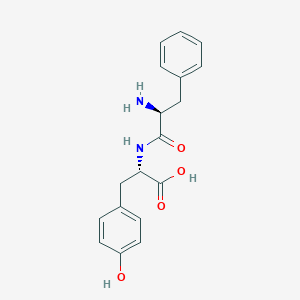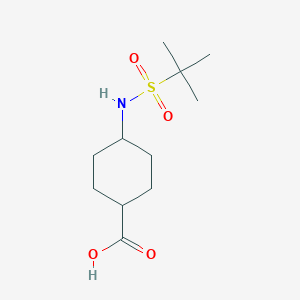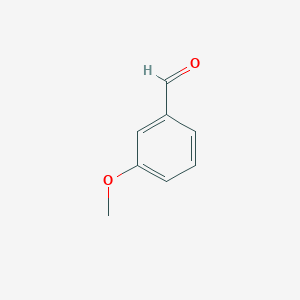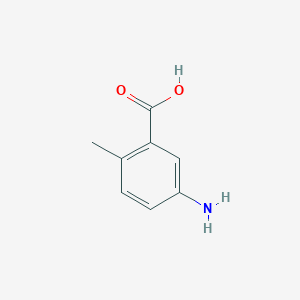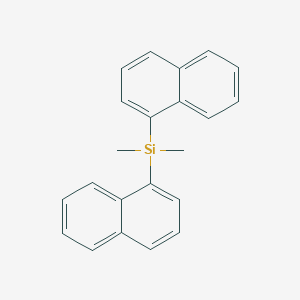
Dimethyl(dinaphthalen-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(dinaphthalen-1-yl)silane, also known as DMDNS, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. DMDNS is a silane derivative that contains two naphthalene rings attached to a silicon atom. The compound has been used in various scientific research applications, including as a reagent in organic synthesis and as a precursor for the preparation of novel materials.
Mécanisme D'action
The mechanism of action of Dimethyl(dinaphthalen-1-yl)silane is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate. The silicon atom in Dimethyl(dinaphthalen-1-yl)silane is highly reactive and can form covalent bonds with other atoms, making it a useful reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Dimethyl(dinaphthalen-1-yl)silane. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. Dimethyl(dinaphthalen-1-yl)silane is not known to have any significant effects on the environment or human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dimethyl(dinaphthalen-1-yl)silane is its high reactivity, which makes it a useful reagent in organic synthesis. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Dimethyl(dinaphthalen-1-yl)silane is its sensitivity to moisture and air, which can lead to degradation of the compound. Additionally, the compound is highly reactive and requires careful handling to prevent accidents and ensure safe use in the laboratory.
Orientations Futures
There are several future directions for the use of Dimethyl(dinaphthalen-1-yl)silane in scientific research. One potential area of research is the use of Dimethyl(dinaphthalen-1-yl)silane as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers. Another area of research is the use of Dimethyl(dinaphthalen-1-yl)silane in the synthesis of new organic compounds with unique properties and applications. Finally, further studies are needed to better understand the mechanism of action of Dimethyl(dinaphthalen-1-yl)silane and its potential applications in various fields of chemistry and materials science.
Méthodes De Synthèse
The synthesis of Dimethyl(dinaphthalen-1-yl)silane involves the reaction of naphthalene with chlorodimethylsilane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactivity of the starting materials. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and the amount of catalyst used.
Applications De Recherche Scientifique
Dimethyl(dinaphthalen-1-yl)silane has been used in various scientific research applications, including as a reagent in organic synthesis. The compound has been used to synthesize a range of organic compounds, including heterocyclic compounds, aromatic compounds, and organosilicon compounds. Dimethyl(dinaphthalen-1-yl)silane has also been used as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers.
Propriétés
Numéro CAS |
18753-19-0 |
|---|---|
Nom du produit |
Dimethyl(dinaphthalen-1-yl)silane |
Formule moléculaire |
C22H20Si |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
dimethyl(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C22H20Si/c1-23(2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3 |
Clé InChI |
SHCZBMYTPGCRGJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Autres numéros CAS |
18753-19-0 |
Synonymes |
Silane,dimethyl-di-1-naphthalenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



